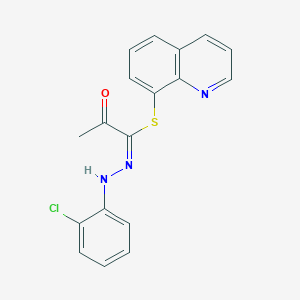
quinolin-8-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a chlorophenyl group, and a thioate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate typically involves multiple steps, starting with the preparation of the quinoline ring and the chlorophenyl group. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thioate Moiety: This involves the reaction of a hydrazone derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Quinolin-8-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of quinolin-8-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl (1E)-N-(2-bromophenyl)-2-oxopropanehydrazonothioate
- Quinolin-8-yl (1E)-N-(2-fluorophenyl)-2-oxopropanehydrazonothioate
- Quinolin-8-yl (1E)-N-(2-methylphenyl)-2-oxopropanehydrazonothioate
Uniqueness
Quinolin-8-yl (1E)-N-(2-chlorophenyl)-2-oxopropanehydrazonothioate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H14ClN3OS |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-(2-chloroanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C18H14ClN3OS/c1-12(23)18(22-21-15-9-3-2-8-14(15)19)24-16-10-4-6-13-7-5-11-20-17(13)16/h2-11,21H,1H3/b22-18+ |
InChI Key |
QZABAUGUFDUGHY-RELWKKBWSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1Cl)/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1Cl)SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















